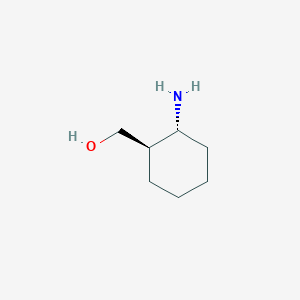

trans-(2-Aminocyclohexyl)methanol

描述

trans-(2-Aminocyclohexyl)methanol: is an organic compound with the molecular formula C7H15NO. It is a cyclohexane derivative where the amino group is positioned at the second carbon, and the hydroxyl group is attached to the methylene carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Aminocyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of trans-2-aminocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is often conducted under high pressure and temperature, using a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel.

化学反应分析

Types of Reactions:

Oxidation: trans-(2-Aminocyclohexyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: trans-2-aminocyclohexanone, trans-2-aminocyclohexanal

Reduction: Cyclohexylmethanol derivatives

Substitution: Substituted cyclohexylmethanol derivatives

科学研究应用

Chemistry

trans-(2-Aminocyclohexyl)methanol serves as an important intermediate in organic synthesis. It is utilized in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The compound can be synthesized through methods such as the reduction of trans-2-aminocyclohexanone using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) under controlled conditions.

Biology

In biological research, this compound is instrumental in studying the effects of cyclohexane derivatives on biological systems. It is employed in synthesizing biologically active molecules that may have therapeutic potential. Studies have shown that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, leading to reduced levels of pro-inflammatory cytokines in vitro .

Medicine

The medicinal chemistry field recognizes this compound for its potential in drug development. Its derivatives exhibit pharmacological activities such as anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that specific derivatives may effectively target receptors or enzymes relevant to various diseases .

Industry

In industrial applications, this compound is used in producing polymers, resins, and specialty chemicals. Its versatility allows it to function as an additive in various formulations.

Pharmacological Potential

Research into the pharmacological potential of this compound has revealed several promising activities:

- Anti-inflammatory Properties : Some studies suggest that its derivatives can significantly reduce inflammation markers.

- Analgesic Effects : The compound has been explored for its potential role in pain relief applications.

- Antimicrobial Activity : Preliminary studies indicate antimicrobial properties that warrant further investigation for therapeutic uses .

Study on Enzyme Interaction

A study highlighted that this compound could effectively inhibit enzymes linked to inflammatory pathways. The findings demonstrated a marked decrease in pro-inflammatory cytokines when tested under controlled conditions.

Pharmacokinetic Analysis

A multicompartment model was developed to predict how compounds like this compound are metabolized within biological systems. This model underscored the importance of understanding metabolic pathways and their implications for drug development.

Therapeutic Applications

Research has identified this compound as a valuable intermediate for synthesizing pharmaceutical agents. Its derivatives have shown promise across various therapeutic applications, particularly those targeting specific receptors involved in disease processes .

作用机制

The mechanism of action of trans-(2-Aminocyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

相似化合物的比较

trans-2-Aminocyclohexanol: Similar structure but with a hydroxyl group directly attached to the cyclohexane ring.

trans-2-Aminocyclohexanone: The ketone analog of trans-(2-Aminocyclohexyl)methanol.

Cyclohexylmethanol: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.

生物活性

trans-(2-Aminocyclohexyl)methanol is an organic compound with significant biological activity, primarily due to its unique structural features, which include an amino group and a hydroxymethyl group. These functional groups enable the compound to engage in various molecular interactions, particularly hydrogen bonding, which is critical for its biological effects. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a cyclohexane ring with an amino group attached to the second carbon and a hydroxymethyl group connected to the methylene carbon. This arrangement allows for versatile interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Functional Groups | Amino, Hydroxymethyl |

| Structural Isomers | cis-(2-Aminocyclohexyl)methanol, trans-4-Aminocyclohexanol |

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with various biological molecules, including enzymes and receptors. The mechanisms through which it exerts its effects include:

- Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or allosteric sites, potentially altering metabolic pathways.

- Receptor Interaction : It may act as a ligand for specific receptors, impacting signaling pathways involved in various physiological processes.

The dual functionality from both the amino and hydroxyl groups enhances its reactivity and interaction capabilities compared to other similar compounds.

Pharmacological Potential

Research indicates that this compound and its derivatives may exhibit several pharmacological activities:

- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound can reduce inflammation markers in biological systems.

- Analgesic Effects : The compound has been explored for its potential in pain relief applications.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in therapeutic contexts.

Case Studies and Research Findings

-

Study on Enzyme Interaction :

A study demonstrated that this compound could effectively inhibit certain enzymes involved in inflammatory pathways. The results showed a significant reduction in pro-inflammatory cytokines when tested in vitro. -

Pharmacokinetic Analysis :

A multicompartment model was developed to predict the disposition of similar compounds in biological systems. This model highlighted the importance of understanding how compounds like this compound are metabolized and their effects on different biological matrices over time . -

Therapeutic Applications :

Research exploring the synthesis of pharmaceutical agents has identified this compound as a valuable intermediate. Its derivatives have been synthesized and tested for various therapeutic applications, showing promise in drug development targeting specific receptors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| trans-4-Aminocyclohexanol | Amino group at 4-position | Different spatial arrangement affects reactivity |

| cis-(2-Aminocyclohexyl)methanol | cis isomer with altered geometry | Variations in binding affinity due to spatial differences |

| Cyclohexylmethanol | Lacks amino group | Less versatile; limited functional interactions |

属性

IUPAC Name |

[(1R,2R)-2-aminocyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPGEWXYDEQAY-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5691-21-4 | |

| Record name | rel-(1R,2R)-2-Aminocyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。